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Compound of Interest

Compound Name: EN106

Cat. No.: B7732123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the proper storage, handling, and

experimental use of EN106, a potent and covalent inhibitor of FEM1B. The provided protocols

and data are intended to guide researchers in utilizing EN106 effectively and safely in their

studies.

Introduction to EN106
EN106 is a cell-permeable, cysteine-reactive covalent ligand that potently inhibits FEM1B, a

substrate receptor for the CUL2-RBX1 E3 ubiquitin ligase complex.[1] By covalently binding to

a critical cysteine residue (Cys186) within the substrate-binding pocket of FEM1B, EN106
disrupts the recognition and subsequent ubiquitination of FEM1B's substrates, most notably

FNIP1 (Folliculin Interacting Protein 1).[1] This interference with the FEM1B-FNIP1 axis has

significant implications for cellular reductive stress responses and downstream signaling

pathways, including the inhibition of NF-κB activation and modulation of angiogenesis-related

factors like VEGFA.[2]

Physicochemical and Storage Information
Proper storage and handling of EN106 are crucial for maintaining its stability and ensuring

experimental reproducibility.

Physicochemical Data

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b7732123?utm_src=pdf-interest
https://www.benchchem.com/product/b7732123?utm_src=pdf-body
https://www.benchchem.com/product/b7732123?utm_src=pdf-body
https://www.benchchem.com/product/b7732123?utm_src=pdf-body
https://www.benchchem.com/product/b7732123?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8928484/
https://www.benchchem.com/product/b7732123?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8928484/
https://www.medchemexpress.com/en106.html
https://www.benchchem.com/product/b7732123?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7732123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Chemical Name

2-Chloro-N-(2-cyanoethyl)-N-

(2,3-dihydro-1,4-benzodioxin-

6-yl)acetamide

CAS Number 757192-67-9 [3]

Molecular Formula C₁₃H₁₃ClN₂O₃

Molecular Weight 280.71 g/mol

Appearance White to beige powder

Solubility
Soluble in DMSO (e.g., 2

mg/mL)

Purity ≥98% (HPLC)

Predicted Boiling Point 489.1 ± 45.0 °C

LogP 1.3

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor

Count
4

Storage and Handling
Solid Compound: Store the solid form of EN106 at 2-8°C. Keep the container tightly sealed

in a dry, well-ventilated place.

Stock Solutions: For long-term storage, prepare stock solutions in a suitable solvent like

DMSO. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.

Before use, thaw the stock solution at room temperature and ensure it is fully dissolved by

vortexing. Avoid repeated freeze-thaw cycles.

Safety Precautions: As a chloroacetamide-containing compound, EN106 is a reactive

electrophile and should be handled with care. Wear appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in

a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse
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immediately with plenty of water. A formal Safety Data Sheet (SDS) for EN106 is not publicly

available; therefore, it is recommended to handle it with the same precautions as other

reactive covalent inhibitors.

Signaling Pathways and Mechanism of Action
EN106's primary mechanism of action is the covalent modification of FEM1B, leading to the

disruption of a key cellular stress response pathway.

The CRL2-FEM1B E3 Ligase and Reductive Stress
Response
FEM1B is a substrate recognition subunit of the Cullin-2 RING E3 ubiquitin ligase complex

(CRL2-FEM1B). This complex is a critical regulator of the cellular response to reductive stress,

a condition characterized by an over-reduction of intracellular redox couples. Under reductive

stress, the C-terminal degron of FNIP1 becomes reduced, allowing its recognition by FEM1B.

The CRL2-FEM1B complex then polyubiquitinates FNIP1, targeting it for proteasomal

degradation. This degradation of FNIP1 leads to the activation of mitochondria to restore redox

homeostasis.
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Downstream Effects of EN106
By inhibiting the FEM1B-mediated degradation of FNIP1, EN106 can influence other signaling

pathways. Studies have shown that EN106 treatment can lead to the inhibition of the NF-κB

signaling pathway and an increase in the expression of Vascular Endothelial Growth Factor A

(VEGFA). The activation of NF-κB is known to promote the expression of pro-inflammatory

cytokines and angiogenic factors like VEGF. The precise mechanism linking FEM1B/FNIP1 to

NF-κB and VEGFA requires further elucidation, but it highlights the broader therapeutic

potential of EN106 in diseases characterized by inflammation and aberrant angiogenesis.
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Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of EN106.

Protocol 1: In Vitro Fluorescence Polarization (FP)
Assay for FEM1B-FNIP1 Inhibition
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This assay measures the ability of EN106 to disrupt the interaction between FEM1B and a

fluorescently labeled FNIP1 peptide.

Materials:

Recombinant FEM1B protein

Fluorescently labeled FNIP1 peptide (e.g., TAMRA-FNIP1)

EN106

DMSO (assay grade)

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)

384-well, low-volume, black, non-binding surface plates

Plate reader capable of measuring fluorescence polarization

Procedure:

Compound Preparation: Prepare a serial dilution of EN106 in DMSO. A typical starting

concentration for the highest dose is 100 µM. Also, prepare a DMSO-only control.

Assay Plate Preparation:

Add a small volume (e.g., 10 µL) of assay buffer to all wells.

Add the serially diluted EN106 or DMSO control to the appropriate wells.

Add recombinant FEM1B protein to all wells except for the "no protein" control wells. The

final concentration of FEM1B should be optimized for a sufficient assay window.

Incubation: Incubate the plate at room temperature for 30 minutes to allow for the covalent

binding of EN106 to FEM1B.

Fluorescent Peptide Addition: Add the fluorescently labeled FNIP1 peptide to all wells at a

final concentration that is at or below its Kd for FEM1B.
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Equilibration: Incubate the plate at room temperature for an additional 30-60 minutes,

protected from light.

Measurement: Measure the fluorescence polarization on a suitable plate reader using the

appropriate excitation and emission wavelengths for the fluorophore.

Data Analysis: Calculate the percentage of inhibition for each concentration of EN106
relative to the DMSO control. Plot the percent inhibition against the log of the EN106
concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
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Protocol 2: Cellular Thermal Shift Assay (CETSA) for
Target Engagement
CETSA is used to verify that EN106 binds to and stabilizes FEM1B in a cellular context.

Materials:

Cultured cells expressing FEM1B (e.g., HEK293T)

EN106

DMSO (cell culture grade)

Complete cell culture medium

Phosphate-buffered saline (PBS)

Lysis buffer (containing protease inhibitors)

Equipment for protein quantification (e.g., BCA assay)

SDS-PAGE and Western blotting reagents

Primary antibody against FEM1B

Secondary antibody (HRP-conjugated)

Chemiluminescence substrate

PCR tubes or plates

Thermal cycler or heating blocks

Procedure:

Cell Treatment:

Culture cells to a suitable confluency.
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Treat the cells with the desired concentration of EN106 or DMSO vehicle control in

complete medium. Incubate for a time sufficient for cell penetration and target engagement

(e.g., 1-4 hours).

Cell Harvesting and Lysis:

Harvest the cells, wash with PBS, and resuspend in lysis buffer.

Lyse the cells by freeze-thaw cycles or sonication.

Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to

remove cell debris.

Collect the supernatant (soluble protein fraction) and determine the protein concentration.

Heat Treatment:

Aliquot the cell lysate into PCR tubes.

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal

cycler. Include an unheated control.

After heating, cool the samples on ice for 3 minutes.

Separation of Soluble and Aggregated Proteins:

Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

Carefully collect the supernatant containing the soluble proteins.

Analysis by Western Blot:

Normalize the protein concentration of the soluble fractions.

Separate the proteins by SDS-PAGE and transfer to a membrane.

Probe the membrane with a primary antibody against FEM1B, followed by an HRP-

conjugated secondary antibody.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/product/b7732123?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7732123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualize the bands using a chemiluminescence detection system.

Data Analysis:

Quantify the band intensities for FEM1B at each temperature for both the EN106-treated

and DMSO-treated samples.

Plot the relative band intensity (normalized to the unheated control) against the

temperature to generate a melting curve. A shift in the melting curve to a higher

temperature in the EN106-treated sample indicates target stabilization and engagement.
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Conclusion
EN106 is a valuable tool compound for investigating the biological roles of the FEM1B E3

ligase and the cellular response to reductive stress. Its covalent and potent nature makes it a

useful probe for chemical biology and drug discovery applications. The information and

protocols provided herein are intended to facilitate the safe and effective use of EN106 in
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research settings. It is imperative that researchers adhere to standard laboratory safety

practices when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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